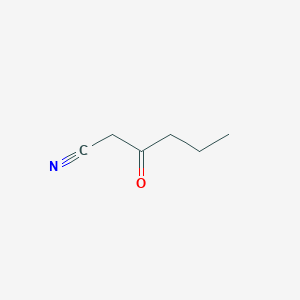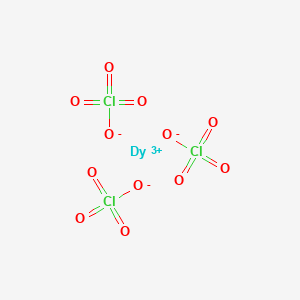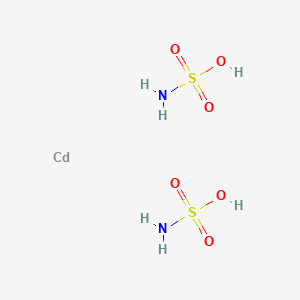
3-Oxohexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxohexanenitrile, also known as 3-oxohexanenitrile, is a chemical compound with the molecular formula C6H9NO. It is a colorless liquid that is used in various scientific research applications.
Mechanism of Action
The mechanism of action of 3-Oxohexanenitrileitrile is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It may also interact with enzymes and proteins in the body, leading to biochemical and physiological effects.
Biochemical and Physiological Effects:
3-Oxohexanenitrile has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro. It also has antimicrobial properties and has been shown to be effective against a range of bacteria and fungi. In addition, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Oxohexanenitrileitrile is its versatility in organic synthesis reactions. It can be used as a starting material for the synthesis of a wide range of organic compounds. However, its limitations include its toxicity and the need for careful handling in the laboratory.
Future Directions
There are several future directions for the research and development of 3-Oxohexanenitrileitrile. One area of interest is the development of new pharmaceuticals and agrochemicals based on the compound. Another area of interest is the study of its mechanism of action and its potential use in the treatment of various diseases. Additionally, there is potential for the development of new synthesis methods and the optimization of existing methods for the production of 3-Oxohexanenitrileitrile and related compounds.
In conclusion, 3-Oxohexanenitrileitrile is a versatile compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 3-Oxohexanenitrileitrile and related compounds may lead to new discoveries and applications in the fields of pharmaceuticals, agrochemicals, and organic synthesis.
Synthesis Methods
The synthesis of 3-Oxohexanenitrileitrile involves the reaction of 3-hydroxyhexanenitrile with acetic anhydride in the presence of a catalyst. The reaction yields 3-Oxohexanenitrileitrile and acetic acid as byproducts. The purity of the compound can be improved through distillation and recrystallization.
Scientific Research Applications
3-Oxohexanenitrile has various scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds. It is also used in the development of pharmaceuticals, agrochemicals, and fragrances. In addition, it is used as a reagent in organic synthesis reactions.
properties
CAS RN |
14274-30-7 |
|---|---|
Product Name |
3-Oxohexanenitrile |
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-oxohexanenitrile |
InChI |
InChI=1S/C6H9NO/c1-2-3-6(8)4-5-7/h2-4H2,1H3 |
InChI Key |
ZUEOZCBPTFMWGI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CC#N |
Canonical SMILES |
CCCC(=O)CC#N |
synonyms |
CYANO-PENTANONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one](/img/structure/B84386.png)
![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)








![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)

